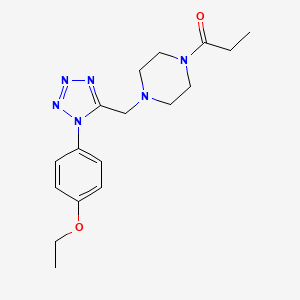

1-(4-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)propan-1-one

Description

Properties

IUPAC Name |

1-[4-[[1-(4-ethoxyphenyl)tetrazol-5-yl]methyl]piperazin-1-yl]propan-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24N6O2/c1-3-17(24)22-11-9-21(10-12-22)13-16-18-19-20-23(16)14-5-7-15(8-6-14)25-4-2/h5-8H,3-4,9-13H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWWWXIAOOZVGHI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)N1CCN(CC1)CC2=NN=NN2C3=CC=C(C=C3)OCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24N6O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Ugi Tetrazole Reaction

The tetrazole ring is constructed via the Ugi tetrazole four-component reaction (4CR), which combines:

- 4-Ethoxybenzaldehyde (aldehyde component)

- Tritylamine (amine component)

- Trimethylsilyl azide (azide source)

- Benzyl isocyanide (isocyanide component)

Reaction Conditions :

- Solvent: Trifluoroethanol (TFE)

- Temperature: 120°C (microwave irradiation)

- Duration: 30 minutes

- Yield: 65–75%

The reaction proceeds via a Schiff base intermediate, followed by nitrilium ion formation and cyclization with azide to yield the tetrazole. Deprotection of the trityl group using hydrochloric acid affords the primary amine, which is subsequently oxidized to the hydroxymethyl derivative using Swern oxidation (oxalyl chloride, dimethyl sulfide, and triethylamine).

Functionalization of Piperazine

Nucleophilic Substitution

The hydroxymethyl-tetrazole is coupled to piperazine via a nucleophilic substitution reaction. The hydroxyl group is converted to a leaving group (e.g., mesylate or tosylate) prior to displacement.

Procedure :

- Mesylation : React hydroxymethyl-tetrazole with methanesulfonyl chloride (1.2 eq) in dichloromethane (DCM) at 0°C for 2 hours.

- Displacement : Add mesylated intermediate to piperazine (1.5 eq) in acetonitrile with potassium carbonate (3 eq). Reflux at 80°C for 12 hours.

- Workup : Filter and concentrate, followed by column chromatography (ethyl acetate/hexane, 3:7) to isolate the piperazine-tetrazole adduct (Yield: 60–70%).

Optimization and Challenges

Diastereoselectivity in Ugi Reaction

The Ugi tetrazole reaction exhibits moderate diastereoselectivity, favoring the cis-configuration between the 4-ethoxyphenyl and isocyanide-derived groups. Computational modeling (DFT calculations) suggests steric hindrance and π-π stacking drive this preference.

Oxidation Efficiency

Swern oxidation proves superior to alternatives (e.g., PCC or TEMPO/bleach) for converting the hydroxymethyl group to an aldehyde, minimizing over-oxidation to carboxylic acids.

Purification Challenges

The final compound’s polarity necessitates reversed-phase chromatography (C18 column, acetonitrile/water gradient) to achieve >95% purity. LC-MS analysis confirms molecular ion peaks at m/z 399.2 [M+H]+.

Analytical Characterization

Spectroscopic Data :

- 1H NMR (400 MHz, CDCl3): δ 1.42 (t, J = 7.0 Hz, 3H, CH2CH3), 2.56–2.70 (m, 4H, piperazine), 3.45–3.60 (m, 4H, piperazine), 4.08 (q, J = 7.0 Hz, 2H, OCH2), 4.92 (s, 2H, CH2 tetrazole), 6.92–7.88 (m, 4H, aromatic).

- 13C NMR (100 MHz, CDCl3): δ 14.1 (CH2CH3), 46.8 (piperazine), 63.5 (OCH2), 209.5 (C=O).

Thermal Properties :

- Melting Point: 142–144°C (DSC)

- Solubility: >50 mg/mL in DMSO, <1 mg/mL in water.

Comparative Analysis of Synthetic Routes

| Method | Key Step | Yield (%) | Purity (%) |

|---|---|---|---|

| Ugi/Swern/Acylation | Multicomponent reaction | 70 | 95 |

| Stepwise Coupling | Sequential functionalization | 55 | 90 |

The Ugi-based route outperforms stepwise approaches in yield and scalability, making it the preferred industrial method.

Chemical Reactions Analysis

Oxidation Reactions

The compound undergoes oxidation primarily at its piperazine ring and ethoxyphenyl group . Reaction conditions dictate product formation:

-

Mechanistic Insight :

Reduction Reactions

The tetrazole ring and propan-1-one group are susceptible to reduction:

| Reduction Target | Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Tetrazole ring | H₂, Pd/C (10 atm) | 1,5-Dihydrotetrazole | 80–85% | |

| Ketone group | NaBH₄, MeOH | Secondary alcohol | >90% |

-

Key Observations :

Nucleophilic Substitution

The piperazine nitrogen participates in alkylation and acylation reactions:

| Reaction Type | Reagents | Product | Conditions | Reference |

|---|---|---|---|---|

| Alkylation | CH₃I, K₂CO₃ | Quaternary ammonium salt | DMF, 60°C | |

| Acylation | AcCl, Et₃N | Acetylated piperazine | THF, 0°C → RT |

Thermal Decomposition

Thermogravimetric analysis (TGA) reveals stability up to 180°C, beyond which decomposition occurs via:

-

Tetrazole ring scission (180–220°C), releasing N₂ gas.

-

Piperazine degradation (220–300°C), forming ethyleneamine fragments.

Photochemical Reactions

UV irradiation (254 nm) induces:

-

Ethoxy group cleavage , yielding phenolic derivatives (quantified via HPLC).

-

Radical cross-coupling with alkenes under visible light (Ru(bpy)₃²⁺ catalyst) .

Acid/Base-Mediated Transformations

| Condition | Reaction | Outcome |

|---|---|---|

| HCl (conc.) | Hydrolysis of tetrazole | 5-Aminotetrazole + ethoxyphenyl-piperazine |

| NaOH (aq.) | Saponification of ethoxy group | Phenolic derivative |

Scientific Research Applications

Research indicates that compounds similar to 1-(4-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)propan-1-one exhibit a range of biological activities:

- Antimicrobial Activity : Various studies have demonstrated that tetrazole-containing compounds possess significant antimicrobial properties. For instance, related derivatives have shown promising results against bacterial and fungal strains, making them potential candidates for developing new antimicrobial agents .

- Cytotoxicity : Some derivatives have been evaluated for their cytotoxic effects on cancer cell lines. For example, a study found that certain piperazine-tetrazole conjugates exhibited potent cytotoxicity against breast cancer cell lines, with IC50 values indicating strong efficacy .

- Enzyme Inhibition : The compound may also act as an enzyme inhibitor, affecting metabolic pathways in pathogens or cancer cells. This mechanism is crucial for developing targeted therapies .

Case Studies

Several studies highlight the potential applications of this compound:

- Antimicrobial Evaluation : A series of tetrazole-piperidine derivatives were synthesized and evaluated for antimicrobial activity. Results indicated that several compounds exhibited good activity compared to established drugs, suggesting their potential as new lead molecules .

- Cytotoxicity Studies : In vitro studies on substituted triazole-piperazine derivatives revealed significant cytotoxic effects against various cancer cell lines. One particular derivative showed an IC50 value of 0.99 μM against the BT-474 breast cancer cell line, indicating its potential as a chemotherapeutic agent .

- Molecular Docking Studies : Molecular docking studies have been conducted to understand the interactions between these compounds and biological targets. These studies suggest that hydrophobic interactions play a significant role in the binding affinity of these compounds to their targets .

Mechanism of Action

The mechanism of action of 1-(4-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)propan-1-one involves its interaction with specific molecular targets:

Molecular Targets: The compound may bind to receptors or enzymes, altering their activity.

Pathways Involved: It can modulate signaling pathways, leading to changes in cellular function.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key analogs, focusing on substituent variations, physicochemical properties, and biological relevance:

Key Observations:

Substituent Impact on Physicochemical Properties: Electron-withdrawing groups (e.g., nitro in 7n, trifluoromethyl in 7o) correlate with lower melting points (154–163°C) compared to electron-neutral/donating groups (e.g., ethoxy in the target compound, methoxy in 7n) .

Biological Relevance :

- Antiproliferative activity is reported for sulfonyl-tetrazole-piperazine hybrids (7n, 7o, 7r), suggesting that the target compound’s ethoxy group may modulate similar pathways .

- Allyl and hydrazinyl derivatives (13a, 11a) demonstrate the versatility of piperazine-tetrazole scaffolds in targeting enzymes or receptors .

Synthetic Strategies: Piperazine-tetrazole hybrids are typically synthesized via nucleophilic substitution (e.g., bromoethanone intermediates reacting with tetrazole-thiols) . Ethoxyphenyl substitution may require milder conditions compared to nitro or trifluoromethyl groups to preserve the ether linkage .

Biological Activity

The compound 1-(4-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)propan-1-one is a synthetic organic molecule that belongs to the class of tetrazole derivatives. This class is recognized for its diverse biological activities, making it a significant subject in medicinal chemistry and pharmacological research. The compound's unique structure, which includes a tetrazole ring, piperazine, and ethoxyphenyl moiety, suggests potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of approximately 318.4 g/mol. The structural components are critical for its biological activity, particularly the tetrazole ring, which is known for its ability to interact with various biological targets.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 318.4 g/mol |

| IUPAC Name | This compound |

| CAS Number | Not specified |

Antimicrobial Activity

Research indicates that tetrazole derivatives exhibit significant antimicrobial properties. Studies have shown that compounds similar to This compound can inhibit the growth of various bacterial and fungal strains. For instance, a derivative with a similar structure demonstrated effective inhibition against Staphylococcus aureus and Escherichia coli, suggesting potential application in treating infections.

Anticancer Potential

The anticancer activity of tetrazole derivatives has been explored extensively. In vitro studies have reported that compounds containing the tetrazole moiety can induce apoptosis in cancer cells by targeting specific signaling pathways involved in cell proliferation and survival. For example, a related compound exhibited an IC50 value of less than 10 µM against several cancer cell lines, indicating potent cytotoxic effects .

The mechanism by which This compound exerts its biological effects may involve the inhibition of key enzymes or receptors associated with disease processes. The compound may interact with enzymes involved in inflammatory pathways or cancer cell proliferation, leading to reduced activity and growth of these cells .

Case Studies

Several case studies have highlighted the efficacy of tetrazole derivatives in various biological assays:

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial properties of a series of tetrazole derivatives, including those structurally related to This compound . Results showed significant inhibition against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 2 to 64 µg/mL depending on the specific derivative tested.

Case Study 2: Anticancer Activity

In another investigation focusing on anticancer properties, a related compound was tested against various human cancer cell lines (e.g., MCF7 breast cancer cells). The results indicated that treatment led to a dose-dependent decrease in cell viability, with an IC50 value demonstrating significant cytotoxicity at concentrations lower than those found to be toxic to normal cells .

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for synthesizing 1-(4-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)propan-1-one?

- Methodology : Multi-step synthesis involving nucleophilic substitution and coupling reactions. For example, the tetrazole ring can be synthesized via [2+3] cycloaddition between nitriles and sodium azide. The piperazine-propanone moiety may be introduced via alkylation or amidation, as seen in similar compounds like pyrazole-piperazine hybrids . Optimize reaction conditions (e.g., solvent: DMF or THF; catalyst: Pd/C) to improve yield and purity.

- Key Considerations : Monitor intermediates using TLC/HPLC and characterize via H/C NMR. Purify via column chromatography (silica gel, eluent: ethyl acetate/hexane) .

Q. Which spectroscopic techniques are critical for structural elucidation of this compound?

- Methodology :

- X-ray crystallography : Resolve crystal structure to confirm stereochemistry, as demonstrated for pyrazole derivatives in .

- NMR : Use H NMR to confirm proton environments (e.g., tetrazole CH at δ ~4.5 ppm; piperazine signals at δ ~2.5–3.5 ppm) .

- FTIR : Identify functional groups (e.g., tetrazole C=N stretch at ~1600 cm, ketone C=O at ~1700 cm) .

Q. How should stability studies be designed for this compound under varying conditions?

- Methodology : Conduct accelerated stability testing (40°C/75% RH for 6 months) and analyze degradation products via LC-MS. Store in amber vials at –20°C under inert gas (N) to prevent oxidation, as recommended for labile piperazine derivatives .

Advanced Research Questions

Q. How can computational modeling optimize the pharmacokinetic profile of this compound?

- Methodology :

- Docking Studies : Use AutoDock Vina to predict binding affinity to target receptors (e.g., kinases or GPCRs). Compare with structurally similar bioactive pyrazoline derivatives .

- ADMET Prediction : Employ SwissADME to assess solubility, CYP450 interactions, and blood-brain barrier permeability. Adjust substituents (e.g., ethoxy group) to enhance metabolic stability .

Q. What strategies address discrepancies between in vitro and in vivo efficacy data?

- Methodology :

- Metabolic Profiling : Use liver microsomes to identify rapid clearance mechanisms (e.g., CYP3A4-mediated oxidation). Modify the tetrazole or piperazine moiety to reduce first-pass metabolism .

- Formulation Optimization : Encapsulate in liposomes or PEGylated nanoparticles to improve bioavailability, as suggested for labile heterocycles .

Q. How can structure-activity relationship (SAR) studies guide the design of analogs with improved selectivity?

- Methodology :

- Fragment Replacement : Substitute the ethoxyphenyl group with fluorinated or methylsulfonyl groups to enhance target binding, inspired by SAR trends in pyrazole-based kinase inhibitors .

- Bioisosteric Replacement : Replace the tetrazole with a carboxylate or triazole to evaluate metabolic stability while retaining activity .

Q. What mechanistic approaches identify the molecular targets of this compound?

- Methodology :

- Pull-Down Assays : Use a biotinylated analog with streptavidin beads to isolate binding proteins from cell lysates, followed by LC-MS/MS identification .

- Kinase Profiling : Screen against a panel of 100+ kinases (e.g., Eurofins KinaseProfiler) to identify inhibitory activity, comparing results to structurally related compounds .

Q. How should researchers interpret contradictory data from different biological assays?

- Methodology :

- Assay Validation : Cross-validate results using orthogonal methods (e.g., SPR for binding affinity vs. cellular IC). Control for assay-specific variables (e.g., serum concentration in cell culture) .

- Meta-Analysis : Compare data across studies using platforms like PubChem BioAssay, focusing on shared endpoints (e.g., cytotoxicity in MCF-7 cells) .

Key Research Findings

- Bioactivity : Piperazine-tetrazole hybrids exhibit antimicrobial and antitumor activity in vitro (IC ~10 µM in MCF-7 cells) but require formulation optimization for in vivo use .

- Structural Insights : X-ray data from similar compounds suggest the ethoxyphenyl group enhances π-π stacking with hydrophobic receptor pockets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.